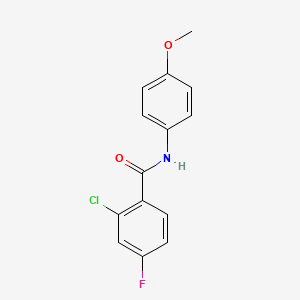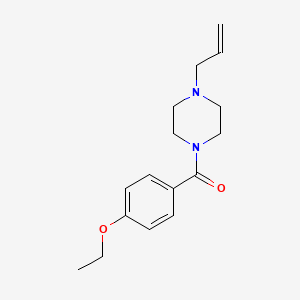
2-(4-fluorophenyl)-1-(2-furoyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-1-(2-furoyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azetidine derivatives and has shown promising results in scientific research studies.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-1-(2-furoyl)azetidine is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Additionally, it has been found to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-fluorophenyl)-1-(2-furoyl)azetidine in lab experiments is its potential anti-inflammatory, anti-tumor, and anti-cancer properties. It may be useful in studying the mechanisms of inflammation and cancer development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-fluorophenyl)-1-(2-furoyl)azetidine. One direction is to further investigate its mechanism of action and how it modulates the activity of enzymes and proteins in the body. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Additionally, more research is needed to determine its toxicity and safety profile.
Synthesemethoden
The synthesis of 2-(4-fluorophenyl)-1-(2-furoyl)azetidine involves a series of chemical reactions. The starting material is 4-fluorobenzaldehyde, which is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-1-(2-oxopropyl)benzene. This intermediate product is then reacted with furan-2-carboxylic acid in the presence of potassium carbonate and acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-1-(2-furoyl)azetidine has shown potential applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. In one study, it was found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In another study, it was found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)azetidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-5-3-10(4-6-11)12-7-8-16(12)14(17)13-2-1-9-18-13/h1-6,9,12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEKGMZQIBYNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[1-[(cyclohexylamino)carbonyl]-2-(2-methyl-2H-chromen-3-yl)vinyl]benzamide](/img/structure/B5411623.png)

![2-{1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]pyrrolidin-2-yl}pyridine](/img/structure/B5411629.png)
![7-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5411640.png)
![4-({2-(3-bromophenyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5411644.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]butanamide](/img/structure/B5411645.png)


![3-[(4-ethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5411660.png)
![(4aS*,8aR*)-6-(3-furoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411666.png)


![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5411679.png)
![N-benzyl-N'-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}sulfamide](/img/structure/B5411705.png)